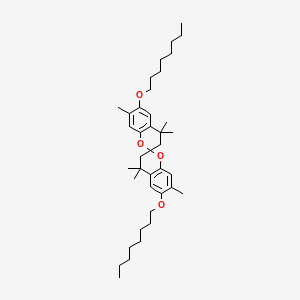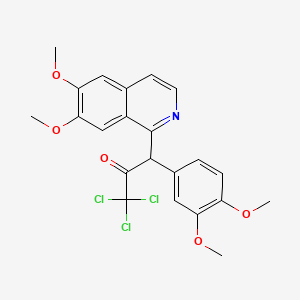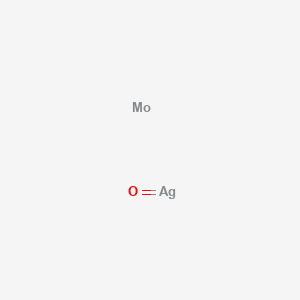
Molybdenum--oxosilver (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–oxosilver (1/1) is a chemical compound that consists of molybdenum and silver atoms in a 1:1 ratio.
Métodos De Preparación
The synthesis of molybdenum–oxosilver (1/1) can be achieved through various methods. One common approach involves the reaction of molybdenum trioxide (MoO₃) with silver nitrate (AgNO₃) under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is isolated through filtration and drying .
Industrial production methods for molybdenum–oxosilver (1/1) may involve more advanced techniques, such as chemical vapor deposition (CVD) or sol-gel processes, to ensure high purity and uniformity of the compound .
Análisis De Reacciones Químicas
Molybdenum–oxosilver (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Molybdenum–oxosilver (1/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum–oxosilver (1/1) involves its ability to participate in redox reactions and interact with various molecular targets. The compound can transfer oxygen atoms to substrates, facilitating oxidation reactions. It can also accept electrons, enabling reduction processes .
Molecular targets and pathways involved in its mechanism of action include enzymes, cellular membranes, and reactive oxygen species (ROS) pathways . The compound’s ability to modulate these pathways makes it a valuable tool in both research and industrial applications.
Comparación Con Compuestos Similares
Molybdenum–oxosilver (1/1) can be compared with other similar compounds, such as molybdenum oxides (MoO₂, MoO₃) and silver oxides (Ag₂O).
Molybdenum Oxides: Molybdenum oxides are known for their catalytic properties and are widely used in industrial processes.
Silver Oxides: Silver oxides are known for their antimicrobial properties.
Similar compounds include molybdenum disulfide (MoS₂), molybdenum carbide (Mo₂C), and silver sulfide (Ag₂S), each with its own unique properties and applications .
Propiedades
Número CAS |
64975-03-7 |
|---|---|
Fórmula molecular |
AgMoO |
Peso molecular |
219.82 g/mol |
Nombre IUPAC |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
Clave InChI |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
SMILES canónico |
O=[Ag].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)

![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)
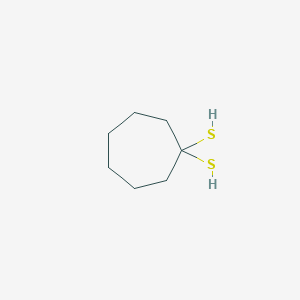

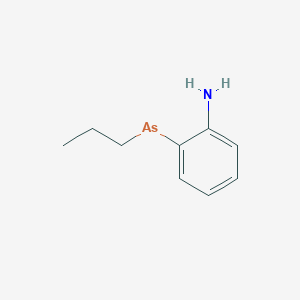
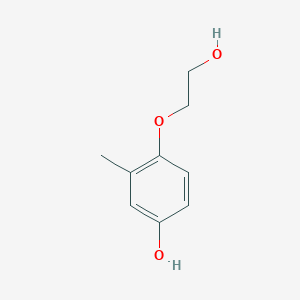
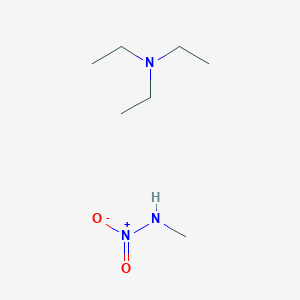

![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
